![molecular formula C7H6BrN3 B6595826 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 52090-78-5](/img/structure/B6595826.png)
3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine
描述
3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 3-position and a methyl group at the 5-position of the pyrazole ring imparts unique chemical properties to this compound. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate compound. The NH group of this intermediate is then protected using para-methoxybenzyl chloride (PMB-Cl) to produce the key intermediate. This intermediate can be further reacted with various reagents to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
化学反应分析
Types of Reactions
3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions:
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazolopyridines, while oxidation and reduction reactions can modify the functional groups present on the molecule.
科学研究应用
Anticancer Properties
Recent studies have highlighted the potential of pyrazolo[4,3-b]pyridine derivatives as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers. A study synthesized several pyrazolo derivatives, including 3-bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine, demonstrating nanomolar inhibitory activity against TRKA. This compound exhibited significant anticancer effects both in vitro and in vivo, suggesting its potential as a lead compound for developing novel anticancer therapies .
Phosphodiesterase Inhibition
Another significant application of this compound is its role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE1 enzymes. These enzymes are crucial in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP), which play vital roles in various signaling pathways. Inhibiting PDE1 can be beneficial for treating neurodegenerative disorders and psychiatric conditions by enhancing cyclic nucleotide signaling within the central nervous system .
Case Study 1: TRK Inhibition
In a recent publication, researchers synthesized a series of pyrazolo[4,3-b]pyridine derivatives and evaluated their ability to inhibit TRKA. The study found that this compound demonstrated potent activity against resistant TRK mutants, indicating its potential as a next-generation cancer therapy .
Case Study 2: Neurodegenerative Disorders
Another study explored the use of PDE inhibitors derived from pyrazolo[4,3-b]pyridines in animal models of neurodegenerative diseases. The results indicated that these compounds could improve cognitive function by modulating cyclic nucleotide levels in the brain, suggesting their therapeutic potential for conditions like Alzheimer's disease .
Data Table: Summary of Applications
Application Area | Mechanism/Target | Potential Conditions Treated |
---|---|---|
Anticancer | TRK inhibition | Various cancers |
Neurodegenerative Disorders | PDE1 inhibition | Alzheimer's disease, other cognitive disorders |
作用机制
The mechanism of action of 3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as kinases, which play a crucial role in cell signaling pathways. The compound may inhibit the activity of these kinases, thereby affecting cellular processes such as proliferation, differentiation, and survival .
相似化合物的比较
Similar Compounds
5-Bromo-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 5-position.
3-Methyl-1H-pyrazolo[4,3-b]pyridine: Lacks the bromine atom at the 3-position.
1H-Pyrazolo[3,4-b]pyridine: Lacks both the bromine atom and the methyl group.
Uniqueness
3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and potential biological activities. This combination of substituents makes it a valuable compound for medicinal chemistry and drug discovery research.
生物活性
3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family, known for its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on various research findings.
The primary target of this compound is tropomyosin receptor kinases (TRKs) . The compound inhibits TRK activity, which is crucial for cell proliferation and differentiation. When TRKs are activated, they phosphorylate their intramembrane kinase domain, triggering downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition leads to reduced cell proliferation in various cancer cell lines, including Km-12 and MCF-7 .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis and arrest the cell cycle in cancer cells. For instance, it has shown a notable inhibitory effect on the proliferation of HeLa cells with an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. Notably, it demonstrated activity comparable to ciprofloxacin against Enterobacter cloacae and Streptococcus faecalis, with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good plasma stability and low inhibition of cytochrome P450 isoforms, except for CYP2C9. This profile is favorable for therapeutic applications as it indicates a lower potential for drug-drug interactions .
属性
IUPAC Name |
3-bromo-5-methyl-2H-pyrazolo[4,3-b]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-3-5-6(9-4)7(8)11-10-5/h2-3H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMFNCPFEGECCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NN=C2C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743181 | |
Record name | 3-Bromo-5-methyl-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52090-78-5 | |
Record name | 3-Bromo-5-methyl-2H-pyrazolo[4,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40743181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。